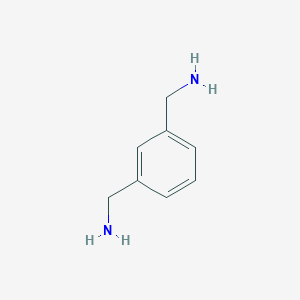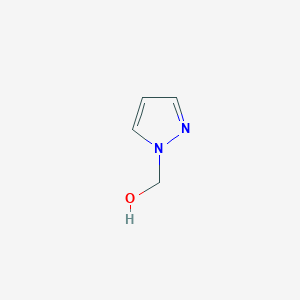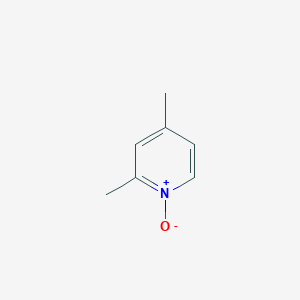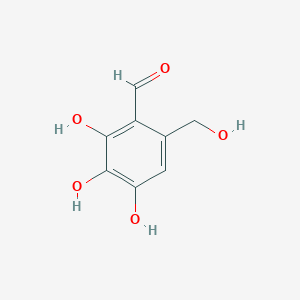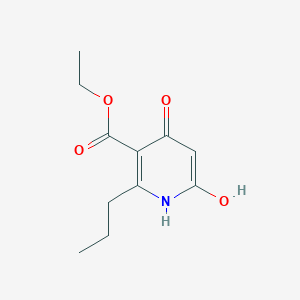
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride, also known as 4-MMC, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been used for recreational purposes due to its stimulant and euphoric effects. However, in recent years, 4-MMC has gained attention in the scientific community due to its potential applications in research.
作用机制
The exact mechanism of action of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride is not fully understood. However, it is believed to act as a dopamine and serotonin releaser, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant and euphoric effects associated with 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride use.
Biochemical and Physiological Effects:
The use of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been found to produce several biochemical and physiological effects. These include:
1. Increased heart rate and blood pressure
2. Elevated body temperature
3. Increased levels of dopamine and serotonin in the brain
4. Changes in mood and behavior
实验室实验的优点和局限性
One of the advantages of using 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride in laboratory experiments is its unique chemical properties, which make it a useful tool for studying the effects of dopamine and serotonin release in the brain. However, its psychoactive effects also make it difficult to control for certain variables in experiments, and its potential for neurotoxicity must be taken into consideration.
未来方向
There are several potential future directions for research on 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride. Some of these include:
1. Further investigation into its neuroprotective properties and potential use in the treatment of neurodegenerative diseases.
2. Development of new cancer therapies based on 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride's anti-cancer properties.
3. Study of the long-term effects of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride use on the brain and body.
4. Investigation into the potential use of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride in treating addiction and withdrawal symptoms.
Conclusion:
In conclusion, 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride, or 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. While it has been used for recreational purposes in the past, its unique chemical properties make it a useful tool for studying the effects of dopamine and serotonin release in the brain. Further research is needed to fully understand its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry.
合成方法
The synthesis of 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride involves the reaction of p-anisaldehyde with 3,4-methylenedioxyphenyl-2-propanone (MDP2P) in the presence of a catalyst such as boron trifluoride etherate. The resulting product is then purified to obtain 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride in its chloride form.
科学研究应用
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been used in various scientific research studies due to its unique chemical properties. It has been found to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. Some of the research areas where 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been studied include:
1. Neurotoxicity and Neuroprotection: Studies have shown that 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride can cause neurotoxicity in certain brain regions. However, it has also been found to have neuroprotective effects in other regions of the brain, making it a potential candidate for the treatment of neurodegenerative diseases.
2. Addiction and Withdrawal: 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been shown to produce addictive effects in animal models. Studies have also investigated its potential use in treating addiction and withdrawal symptoms.
3. Cancer Research: 2-(4-Methoxyphenyl)chromenylium-7-ol;chloride has been found to have anti-cancer properties in vitro, making it a potential candidate for the development of new cancer therapies.
属性
CAS 编号 |
1222-48-6 |
|---|---|
产品名称 |
2-(4-Methoxyphenyl)chromenylium-7-ol;chloride |
分子式 |
C16H13ClO3 |
分子量 |
288.72 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)chromenylium-7-ol;chloride |
InChI |
InChI=1S/C16H12O3.ClH/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15;/h2-10H,1H3;1H |
InChI 键 |
RANLGXIAZIVKFR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=C(C=CC(=C3)O)C=C2.[Cl-] |
规范 SMILES |
COC1=CC=C(C=C1)C2=[O+]C3=C(C=CC(=C3)O)C=C2.[Cl-] |
同义词 |
2-(4-methoxyphenyl)-7H-chromen-7-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



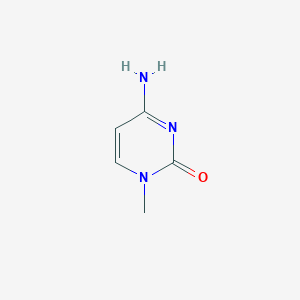

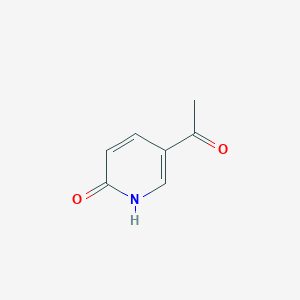

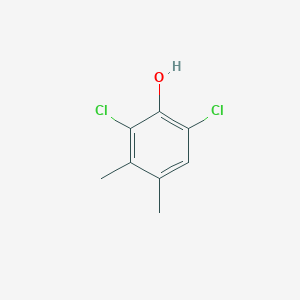

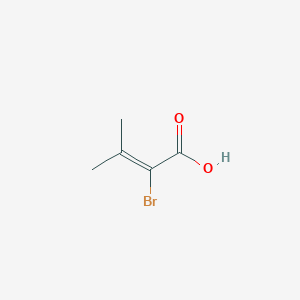
![2,2'-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate](/img/structure/B75578.png)
